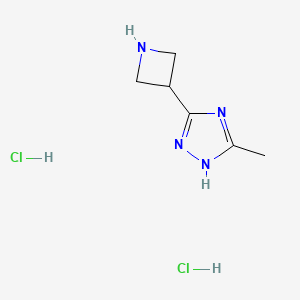
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Formation of Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Combination of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts .
化学反応の分析
Types of Reactions
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity .
類似化合物との比較
Similar Compounds
Uniqueness
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride is unique due to its specific combination of azetidine and triazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
生物活性
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride (CAS: 2095409-71-3) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
The chemical structure of this compound features a triazole ring linked to an azetidine moiety. The molecular formula is C6H10Cl2N4, with a molecular weight of approximately 195.08 g/mol. The compound is a solid and is soluble in various solvents, making it suitable for biological assays.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The method often employs reagents such as hydrazine derivatives and carbonyl compounds to facilitate the formation of the triazole ring.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole | Gram-positive bacteria | 2 μg/mL (against S. aureus) |
| 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole | Gram-negative bacteria | 4 μg/mL (against E. coli) |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. A study comparing various triazole derivatives indicated that this compound exhibited comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
The potential anticancer properties of this compound have also been explored. In vitro assays demonstrated that it can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in various therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A research team evaluated a series of triazole compounds against multidrug-resistant bacterial strains, finding that those with an azetidine substituent showed enhanced activity compared to traditional antibiotics .
- Case Study on Anti-inflammatory Effects : A comparative study on triazole derivatives indicated that compounds similar to 3-(Azetidin-3-yl)-5-methyl exhibited significant reduction in inflammatory markers in animal models .
特性
IUPAC Name |
3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4-8-6(10-9-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIPXSDDUOFUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













